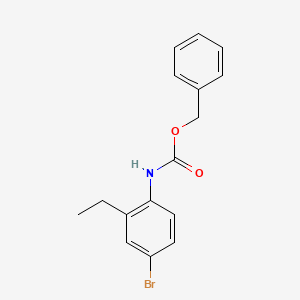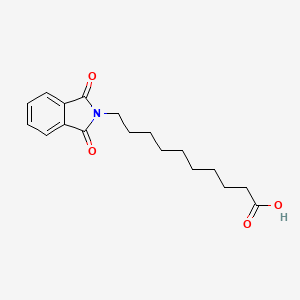
benzyl N-(4-bromo-2-ethylphenyl)carbamate
概要
説明
benzyl N-(4-bromo-2-ethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound features a benzyl group, a bromine atom, and an ethyl group attached to a phenyl ring, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2-ethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-ethylphenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
benzyl N-(4-bromo-2-ethylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Hydroquinones or other reduced products.
Hydrolysis: Corresponding amine and phenol.
科学的研究の応用
benzyl N-(4-bromo-2-ethylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of benzyl N-(4-bromo-2-ethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate-based compounds used as insecticides or pharmaceuticals.
類似化合物との比較
Similar Compounds
Benzylcarbamate: Lacks the bromine and ethyl groups, making it less versatile in certain applications.
4-Bromo-2-ethylphenylcarbamate: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
Ethyl(4-bromo-2-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, leading to different properties.
Uniqueness
benzyl N-(4-bromo-2-ethylphenyl)carbamate is unique due to the presence of both the bromine and ethyl groups on the phenyl ring, as well as the benzyl carbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
benzyl N-(4-bromo-2-ethylphenyl)carbamate |
InChI |
InChI=1S/C16H16BrNO2/c1-2-13-10-14(17)8-9-15(13)18-16(19)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
ABUGZQUWVONQSM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrrolo[2,3-c]pyridin-1-amine](/img/structure/B8597407.png)
![Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate](/img/structure/B8597429.png)




![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate](/img/structure/B8597475.png)

